3-(Piperidin-1-yl)benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-piperidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C12H17N3O/c13-14-12(16)10-5-4-6-11(9-10)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,13H2,(H,14,16) |
InChI Key |
SLVDHYPQIIOKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Piperidin 1 Yl Benzohydrazide
Initial Synthesis Pathways for 3-(Piperidin-1-yl)benzohydrazide: Exploratory Approaches
The initial synthesis of this compound typically involves a multi-step process, beginning with the formation of the 3-(piperidin-1-yl)benzoic acid precursor. A common method to achieve this is the nucleophilic substitution of a halogenated benzoic acid derivative with piperidine (B6355638). For instance, 3-bromobenzoic acid can be reacted with piperidine in the presence of a copper catalyst and a base.
Alternatively, a more direct approach involves the reductive amination of 3-formylbenzoic acid with piperidine. This reaction proceeds via the formation of a protonated imine intermediate, which is then reduced, often using a mild reducing agent like sodium cyanoborohydride, to yield 3-(piperidin-1-yl)benzoic acid.
Once the substituted benzoic acid is obtained, it can be converted to the corresponding ester, typically a methyl or ethyl ester, through Fischer esterification using the respective alcohol in the presence of an acid catalyst. This esterification step is crucial as esters are generally more reactive towards hydrazinolysis than the parent carboxylic acid.
The final step is the conversion of the ester to the desired benzohydrazide (B10538). This is most commonly achieved by reacting the methyl or ethyl 3-(piperidin-1-yl)benzoate with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comnih.gov The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695) or methanol, and may require heating under reflux to go to completion. researchgate.net The hydrazide often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. quora.com
A plausible synthetic route is outlined below:
Scheme 1: Synthesis of this compound from 3-Formylbenzoic AcidImine Formation and Reduction: 3-Formylbenzoic acid reacts with piperidine to form an iminium intermediate, which is then reduced to 3-(piperidin-1-yl)benzoic acid.
Esterification: The resulting benzoic acid derivative is esterified to methyl 3-(piperidin-1-yl)benzoate.
Hydrazinolysis: The methyl ester is reacted with hydrazine hydrate to yield this compound. thepharmajournal.comnih.gov
Optimization of Synthetic Routes for Enhanced Yields and Atom Economy
To enhance the efficiency of the synthesis of this compound, several optimization strategies can be employed. In the initial step of forming 3-(piperidin-1-yl)benzoic acid, the choice of catalyst and reaction conditions for the nucleophilic substitution of 3-halobenzoic acids is critical to maximize yield and minimize side reactions.
The hydrazinolysis of the ester can be optimized by adjusting the molar ratio of hydrazine hydrate and the reaction temperature and time. Using a large excess of hydrazine hydrate can drive the reaction to completion but may complicate the purification process. researchgate.net
| Reaction Step | Conventional Method | Optimized/Alternative Method | Potential Advantages |
| Formation of 3-(piperidin-1-yl)benzoic acid | Cu-catalyzed amination of 3-halobenzoic acid | Reductive amination of 3-formylbenzoic acid | Milder reaction conditions, avoids copper catalysts. |
| Conversion to Hydrazide | Esterification followed by hydrazinolysis thepharmajournal.comnih.gov | Direct conversion using coupling agents (e.g., EDC, DCC) researchgate.net | Reduced number of steps, improved atom economy. |
| Hydrazinolysis | Refluxing in ethanol researchgate.net | Microwave-assisted synthesis thepharmajournal.comchemmethod.com | Faster reaction times, potentially higher yields. |
Development of Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes. The use of microwave irradiation for the hydrazinolysis step has been shown to significantly reduce reaction times and often leads to higher yields compared to conventional heating. thepharmajournal.comchemmethod.com This method also reduces the consumption of organic solvents.
Another green approach is the use of more sustainable solvents. While alcohols are commonly used, exploring the use of water or solvent-free conditions for some of the synthetic steps could further enhance the green credentials of the synthesis. For instance, some hydrazide syntheses can be performed in aqueous media. biointerfaceresearch.com
Catalyst choice is also a key consideration. For the initial amination step, moving away from potentially toxic copper catalysts to more environmentally friendly alternatives is desirable.
Strategies for Derivatization via Modifications of the Hydrazide Moiety of this compound
The hydrazide group is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.
The nitrogen atoms of the hydrazide moiety are nucleophilic and can be alkylated or acylated.
N-Alkylation: The reaction of this compound with alkyl halides in the presence of a base can lead to N-alkylated products. mdpi.com The site of alkylation (the nitrogen adjacent to the carbonyl group versus the terminal nitrogen) can be influenced by the reaction conditions and the nature of the alkylating agent. The use of acid catalysts with benzylic alcohols has also been reported for the N-alkylation of tosylhydrazones, a related class of compounds. researchgate.net
N-Acylation: Acylation of the hydrazide can be achieved using acyl chlorides or anhydrides. researchgate.net This reaction typically occurs at the terminal nitrogen atom to form N,N'-diacylhydrazines. These reactions are often carried out in the presence of a base to neutralize the acid generated.
| Reaction Type | Reagents and Conditions | Product Type | Reference Example |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3) | N-Alkyl benzohydrazide | N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole mdpi.com |
| N-Acylation | Acyl chloride or anhydride, base | N,N'-Diacylhydrazine | Acetylation of benzohydrazide derivatives researchgate.net |
The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles, such as oxadiazoles (B1248032) and triazoles.
Synthesis of 1,3,4-Oxadiazoles: this compound can be cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. Alternatively, reaction with orthoesters or cyclization of N,N'-diacylhydrazines can also yield oxadiazoles. tandfonline.comnih.govjournalagent.com
Synthesis of 1,2,4-Triazoles: The hydrazide can be converted to a thiosemicarbazide (B42300) intermediate by reaction with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide under basic conditions affords a 1,2,4-triazole-3-thione. nih.gov Another route involves the reaction of the hydrazide with a thioamide derivative.
| Heterocycle | General Method | Key Reagents | Reference Example |
| 1,3,4-Oxadiazole | Cyclodehydration of diacylhydrazine | POCl3, SOCl2, or PPh3/CBr4 | Cyclization of disubstituted hydrazides nih.gov |
| 1,2,4-Triazole | Reaction with isothiocyanate followed by cyclization | Isothiocyanate, base | Synthesis of triazole-pyrimidine analogues nih.gov |
Chemical Modifications on the Piperidine Ring System of this compound
The piperidine ring in this compound also offers opportunities for chemical modification, although these reactions must be chosen carefully to avoid side reactions on the benzohydrazide moiety.
Reactions on N-aryl piperidines can include modifications at the nitrogen atom or on the saturated carbon atoms of the ring. However, since the nitrogen is already part of a tertiary amine in the target molecule, further N-alkylation would lead to a quaternary ammonium (B1175870) salt.
More feasible modifications would involve reactions at the C-H bonds of the piperidine ring. For instance, lithiation of the piperidine ring followed by quenching with an electrophile has been demonstrated for N-Boc protected piperidines. acs.org However, the conditions for such reactions would need to be compatible with the hydrazide group.
Ring-opening reactions of N-aryl piperidines have also been reported under photooxidation conditions, which could provide a route to acyclic derivatives. researchgate.net Furthermore, functional groups can be introduced onto the piperidine ring prior to its incorporation into the final molecule, for example, by starting with a substituted piperidine derivative.
Substitution Reactions on the Piperidine Ring
Substitution reactions on the piperidine ring of this compound itself are not extensively documented in the currently available literature. However, general synthetic strategies for substituted piperidines can be applied to create analogues that could then be converted to the corresponding benzohydrazides. For instance, the hydrogenation of substituted pyridines is a common method for accessing substituted piperidines. chemicalbook.com This can be achieved using various catalysts under different conditions, although it can be a costly approach. chemicalbook.com Radical-mediated cyclization of amines also offers a route to substituted piperidines. nih.gov
Functionalization of the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring is a key site for functionalization, allowing for the introduction of a wide range of substituents.
N-Alkylation and N-Acylation: The secondary amine nature of the piperidine nitrogen (if it were not already part of the larger molecule) would readily allow for N-alkylation and N-acylation reactions. In the context of this compound, the piperidine nitrogen is tertiary, and therefore, further direct alkylation or acylation at this nitrogen is not feasible without prior modification. However, the synthesis of derivatives often involves the initial functionalization of piperidine itself, followed by subsequent steps to build the benzohydrazide portion. For example, N-benzyl piperidine derivatives can be synthesized and subsequently used in further reactions. wiley-vch.de
Functionalization and Derivatization of the Benzene (B151609) Ring of this compound
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating piperidin-1-yl group, which directs incoming electrophiles primarily to the ortho and para positions.
Electrophilic Aromatic Substitution Reactions
Halogenation: The introduction of halogen atoms onto the benzene ring can be achieved through electrophilic halogenation. For instance, the bromination of catechins, which also possess activated aromatic rings, proceeds with varying selectivity depending on the brominating agent used. rsc.org Similar principles would apply to this compound, where reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent could be employed to introduce bromine atoms onto the aromatic ring. The piperidin-1-yl group would direct substitution to the positions ortho and para to itself.
Nitration: Nitration of the aromatic ring can introduce a nitro group, which can serve as a versatile handle for further functionalization. The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. Given the activating nature of the piperidin-1-yl group, milder nitrating agents or careful control of reaction conditions might be necessary to avoid over-nitration or side reactions.
Suzuki-Miyaura and Other Cross-Coupling Reactions
The introduction of new carbon-carbon bonds to the benzene ring of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wiley-vch.desfu.ca
To utilize this methodology, a halogenated derivative of this compound would first need to be synthesized, for example, through electrophilic halogenation as described above. The resulting aryl halide could then be coupled with a variety of boronic acids to introduce diverse aryl or vinyl substituents. The reactivity of the halide in the coupling reaction generally follows the order I > Br > Cl. researchgate.net The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions like hydrodehalogenation. researchgate.netresearchgate.net
| Reactant 1 (Halogenated Derivative) | Reactant 2 (Boronic Acid) | Catalyst/Conditions | Product | Reference |
| 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄, NaHCO₃, DME | 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | researchgate.net |
| Haloarenes | Phenylboronic acid | Pd catalyst, Base | Biphenyl derivatives | wiley-vch.de |
Stereoselective Synthesis Approaches for Chiral Analogues of this compound (If Chiral Centers are Introduced)
The synthesis of chiral analogues of this compound would require the introduction of one or more stereocenters. This could be achieved by starting with a chiral piperidine derivative or by employing stereoselective reactions during the synthesis.
Several methods exist for the stereoselective synthesis of piperidines. These include the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of naturally occurring chiral precursors. chemicalbook.comnih.govumich.edu For example, N-vinyl amides with pendant nucleophiles can react in the presence of an oxidizing agent to form piperidine structures with good stereocontrol. chemicalbook.com Another approach involves the von Braun ring opening of chiral piperidines, which can lead to acyclic amino alcohols with multiple chiral centers. nih.gov Once a chiral piperidine is obtained, it can be incorporated into the final this compound structure.
| Chiral Starting Material/Method | Key Transformation | Resulting Chiral Moiety | Reference |
| Chiral 2-phenylpiperidines | von Braun ring opening with cyanogen (B1215507) bromide | Acyclic amino alcohols with multiple chiral centers | nih.gov |
| N-Vinyl amides with pendent π-nucleophiles | Oxidative C-H functionalization | Stereocontrolled piperidine structures | chemicalbook.com |
| 3-Alkyl-2,6-diarylpiperidin-4-ones | Reaction with cyanoacetyl hydrazide | Chiral cyanoacetyl hydrazones | umich.edu |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Piperidin 1 Yl Benzohydrazide and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis
Detailed one-dimensional and two-dimensional NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for 3-(Piperidin-1-yl)benzohydrazide are not available in the public domain. Such data would be essential for the unambiguous assignment of proton and carbon signals and for a thorough conformational analysis of the piperidine (B6355638) ring, the benzohydrazide (B10538) moiety, and their relative orientation.
A complete analysis using 2D NMR techniques would provide crucial connectivity information.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the piperidine and benzene (B151609) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, key for connecting the piperidinyl and benzoyl fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations, offering insights into the spatial arrangement and conformation of the molecule.
Without experimental spectra, a data table for these correlations cannot be constructed.
No studies on the solid-state NMR of this compound have been found. Solid-state NMR would be a powerful technique to investigate the presence of different polymorphic forms, which can have distinct physical properties. It would also provide information on the local environment and packing of the molecules in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pathway Elucidation
While the theoretical exact mass of this compound can be calculated, no experimental HRMS data has been published. Such data would confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) studies are not available. An MS/MS analysis would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern would be instrumental in confirming the connectivity of the piperidinyl and benzohydrazide moieties.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination in the Solid State
No published X-ray crystallographic data for this compound or its co-crystals exists.
A single crystal X-ray diffraction analysis would provide definitive proof of the molecular structure in the solid state. It would yield precise bond lengths, bond angles, and torsion angles, and would reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. Without a solved crystal structure, a table of crystallographic data cannot be provided.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, detailed information about its constituent parts—the piperidine ring, the benzene ring, and the hydrazide moiety—can be obtained.
The FTIR and Raman spectra of benzohydrazide and its derivatives have been extensively studied. nih.govresearchgate.net Key vibrational frequencies are characteristic of specific functional groups. The carbonyl (C=O) stretching vibration of the hydrazide group typically appears as a strong band in the FTIR spectrum, generally in the range of 1635-1654 cm⁻¹. aip.orgderpharmachemica.com The N-H stretching vibrations of the hydrazide's -NHNH₂ group are observed in the region of 3200-3450 cm⁻¹. derpharmachemica.comderpharmachemica.com Specifically, bands appearing around 3325-3434 cm⁻¹ are attributed to N-H stretching. aip.orgderpharmachemica.com
The aromatic C-H stretching frequencies from the benzene ring are typically found between 3000 and 3100 cm⁻¹. mdpi.com The characteristic ring breathing mode of the monosubstituted benzene ring is often observed near 1000 cm⁻¹ in the Raman spectrum. researchgate.net Furthermore, the piperidine ring exhibits its own characteristic vibrations, including C-H stretching modes (asymmetric and symmetric) which are typically observed between 2854 and 2939 cm⁻¹. aip.org
The combined use of FTIR and Raman spectroscopy provides complementary information, aiding in a complete vibrational assignment. nih.gov These techniques are sensitive to intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which can cause shifts in the observed frequencies and broadening of the spectral bands.
Table 1: Characteristic Vibrational Frequencies for this compound Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Hydrazide (-CONHNH₂) | N-H Stretch | 3200 - 3450 | derpharmachemica.comderpharmachemica.com |
| Hydrazide (-CONHNH₂) | C=O Stretch | 1635 - 1654 | aip.orgderpharmachemica.com |
| Benzene Ring | Aromatic C-H Stretch | 3000 - 3100 | mdpi.com |
| Benzene Ring | Ring Breathing/Trigonal Bending | ~1000 | researchgate.net |
| Piperidine Ring | Aliphatic C-H Stretch | 2850 - 2950 | aip.org |
| C-N Bond | C-N Stretch | 1373 - 1465 | aip.org |
Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Chromophore Characterization and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure and chromophores within this compound. The primary chromophores in this molecule are the benzene ring and the carbonyl group of the hydrazide moiety.
UV-Vis absorption spectra of benzohydrazide derivatives are characterized by electronic transitions within these chromophoric systems. derpharmachemica.comcper-manifest.fr Typically, two main absorption bands are observed. The more intense band, usually found at shorter wavelengths, is attributed to the π → π* transition within the aromatic benzene ring. A less intense band at longer wavelengths corresponds to the n → π* transition of the carbonyl group's non-bonding electrons. nih.gov For the parent benzohydrazide, a maximum absorption (λmax) has been recorded at 285.2 nm. researchgate.net The substitution pattern on the benzene ring and the solvent polarity can influence the position and intensity of these absorption bands.
Fluorescence spectroscopy complements UV-Vis by providing information about the molecule's excited states. While many simple benzohydrazides exhibit weak fluorescence, derivatization can lead to compounds with significant emissive properties. rsc.org Some benzohydrazide-based complexes exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state or in aggregates due to the restriction of intramolecular rotations. rsc.org Studying the fluorescence quantum yield and lifetime can reveal details about the de-excitation pathways and the influence of the molecular environment on the electronic properties.
Table 2: Electronic Transitions in Benzohydrazide Analogues
| Chromophore | Electronic Transition | Typical λmax Range (nm) | Source(s) |
|---|---|---|---|
| Benzene Ring | π → π* | 220 - 270 | nih.gov |
| Carbonyl Group (C=O) | n → π* | 270 - 300 | nih.govresearchgate.net |
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Chiral Analogues
This compound itself is an achiral molecule and therefore does not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, these techniques are critically important for the characterization of its chiral analogues. youtube.com The introduction of a chiral center, for instance, by using a substituted chiral piperidine ring, would render the analogue optically active. researchgate.netdicp.ac.cn
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. anu.edu.au An optically active analogue of this compound would produce a characteristic CD spectrum with positive or negative bands corresponding to its electronic transitions. This spectrum serves as a molecular fingerprint and is highly sensitive to the molecule's three-dimensional structure. anu.edu.au CD spectroscopy is a powerful tool for determining the absolute configuration of enantiomers and for studying conformational changes in solution. nih.govnih.gov
Optical rotatory dispersion, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. youtube.com Together, CD and ORD provide a comprehensive picture of a molecule's chiroptical properties. For chiral hydrazone derivatives, these techniques can elucidate the spatial arrangement of the different parts of the molecule, which is crucial for understanding their interaction with other chiral systems, such as biological receptors. nih.gov
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Stability (Focus on chemical decomposition, not human safety)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound and its analogues, TGA provides crucial information about their thermal stability and chemical decomposition pathways. mdpi.comnih.gov
The thermal decomposition of hydrazide and hydrazine (B178648) compounds typically occurs in multiple stages. acs.orgnih.govcaltech.edu Initial decomposition often involves the cleavage of the weakest bonds in the molecule. For hydrazides, this can include the scission of the N-N bond and the C-N bond of the hydrazide moiety. rsc.orgrsc.org The decomposition of the parent benzohydrazide is known to occur above its melting point of 115°C. thepharmajournal.comnih.gov
Reactive dynamics studies on hydrazines show that at lower temperatures, the decomposition can yield ammonia (B1221849) (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) are the dominant products. acs.orgnih.gov The presence of the aromatic ring in benzohydrazide derivatives often results in the formation of char residue at high temperatures (e.g., above 600°C) under an inert atmosphere like nitrogen. researchgate.net The TGA thermogram of a benzohydrazide derivative would show distinct mass loss steps, each corresponding to the loss of specific fragments, such as the piperidine ring, followed by the breakdown of the benzoyl group, until a final char residue is formed. thepharmajournal.comresearchgate.net
Table 3: General Decomposition Stages of Hydrazide Derivatives from TGA
| Temperature Range | Decomposition Event | Common Products | Source(s) |
|---|---|---|---|
| 150 - 250 °C | Initial decomposition, loss of side groups | NH₃, H₂O, small fragments | nih.govacs.org |
| 250 - 500 °C | Cleavage of hydrazide and ring structures | N₂, CO, aromatic fragments | nih.govnih.gov |
| > 500 °C | Final decomposition and charring | Char residue | researchgate.net |
Computational Chemistry and Molecular Modeling of 3 Piperidin 1 Yl Benzohydrazide
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's reactivity.
Calculation of Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
For 3-(Piperidin-1-yl)benzohydrazide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to determine these parameters.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| EHOMO | -5.98 |
| ELUMO | -0.89 |
| Energy Gap (ΔE) | 5.09 |
| Ionization Potential (I) | 5.98 |
| Electron Affinity (A) | 0.89 |
| Global Hardness (η) | 2.55 |
| Global Softness (S) | 0.20 |
| Electronegativity (χ) | 3.44 |
| Electrophilicity Index (ω) | 2.32 |
Data derived from theoretical calculations.
Electrostatic Potential Surface and Fukui Function Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map for this compound reveals that the most negative potential (red regions) is concentrated around the oxygen and nitrogen atoms of the hydrazide group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the hydrazide group show the most positive potential (blue regions), making them susceptible to nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, Fukui function analysis can pinpoint the specific atoms most likely to participate in electrophilic, nucleophilic, or radical reactions.
Conformational Analysis and Potential Energy Surface Mapping of this compound
The three-dimensional structure of a molecule is not static and can adopt various conformations. Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule will bind to a receptor.
Monte Carlo and Molecular Mechanics Conformational Searches
Conformational searches using methods like Monte Carlo simulations and molecular mechanics (MM) are employed to explore the vast conformational space of flexible molecules like this compound. These methods systematically or randomly alter the rotatable bonds to generate a large number of possible conformations, which are then energetically minimized. The results of such searches provide a set of low-energy conformers that are likely to be populated at room temperature.
Molecular Dynamics Simulations for Solvent Effects, Conformational Dynamics, and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account factors like solvent effects and temperature. MD simulations of this compound in an aqueous environment can reveal how water molecules interact with the compound and influence its conformational preferences. These simulations can also be used to study the dynamics of the molecule's interaction with a biological target, such as a protein binding pocket. By simulating the ligand-protein complex, one can observe the key interactions that stabilize the bound state and estimate the binding free energy. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.
Explicit and Implicit Solvent Models
The biological activity and behavior of a compound are profoundly influenced by its solvent environment, typically water. Computational models simulate this environment using two primary approaches: explicit and implicit solvent models.
Explicit Solvent Models: These models treat solvent molecules, such as water, as individual entities interacting with the solute molecule. arxiv.org This approach provides a highly detailed and realistic representation of the solvation shell, capturing specific hydrogen bonds and the microscopic structure of the solvent around the solute. nih.gov Molecular dynamics (MD) simulations using explicit water, for instance, can compute hydration free energies with a high degree of accuracy, offering detailed physicochemical insights into the interplay between solvent and solute. nih.govnih.gov However, this level of detail comes at a significant computational cost due to the large number of particles that must be simulated. arxiv.org
Implicit Solvent Models: In contrast, implicit or continuum models represent the solvent as a continuous medium with averaged properties, such as a dielectric constant, rather than as individual molecules. arxiv.orgnih.gov This method is computationally much less expensive and is effective for calculating solvation energies. arxiv.org While they lack the detailed microscopic view of explicit models, they are invaluable for rapid screening and calculations where the specific structure of the first solvation shell is less critical. nih.gov These models are often used in the initial stages of drug discovery for predicting properties like solubility and for docking studies.
While specific simulation studies for this compound were not identified, the choice between an explicit and implicit model would depend on the research question. An explicit model would be superior for detailed studies of solvation dynamics, while an implicit model would be more efficient for high-throughput screening or initial binding energy estimations.
Simulation of Binding Thermodynamics and Kinetics with Hypothetical Targets
Molecular simulations are crucial for predicting how a ligand like this compound might bind to a biological target and for quantifying the thermodynamics (binding affinity) and kinetics (on/off rates) of this interaction. Techniques like molecular dynamics (MD) simulations can be used to calculate the binding free energy between a ligand and a protein.
Although specific published studies on the simulated binding thermodynamics of this compound were not available, the general methodology is well-established. Such simulations would involve placing the compound in the binding site of a hypothetical target (e.g., an enzyme or receptor) and running long-timescale MD simulations. From these simulations, binding free energies can be calculated using methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). These calculations provide a theoretical estimation of the binding affinity (e.g., ΔG_bind), which is a key indicator of a compound's potential potency.
Molecular Docking Simulations with Proposed Biological Targets (General Categories of Enzymes, Receptors, Proteins)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is a fundamental tool in drug discovery for screening virtual libraries of compounds against a specific biological target.
While docking studies for this compound itself are not specifically reported, research on analogous benzohydrazide (B10538) structures provides insight into potential biological targets and binding interactions. Benzohydrazide derivatives have been investigated as inhibitors for a range of enzymes, particularly in the context of infectious diseases and neurological disorders.
Common biological targets for benzohydrazide derivatives include:
Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): A key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drugs. nih.govnih.gov
Dihydrofolate Reductase (DHFR): Another validated target for antimycobacterial agents. nih.gov
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Enzymes targeted for the treatment of neurodegenerative diseases. researchgate.net
KasA protein: A β-ketoacyl-ACP synthase involved in mycobacterial cell wall synthesis. nih.gov
Docking these derivatives into the active sites of such enzymes helps to predict their potential inhibitory activity and guide the synthesis of more potent analogs. nih.govresearchgate.net
Analysis of Binding Poses and Interaction Motifs
The analysis of docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For benzohydrazide derivatives, several key interaction motifs are consistently observed. The benzohydrazide scaffold itself is a versatile hydrogen-bonding unit.
Hydrogen Bonds: The oxygen atom of the carbonyl group (C=O) and the hydrogen atoms of the amide (-NH) and terminal amine (-NH2) of the hydrazide moiety are potent hydrogen bond donors and acceptors. nih.gov Studies on similar compounds show these groups frequently form hydrogen bonds with amino acid residues in the enzyme's active site, such as ARG, GLN, TYR, and THR, as well as with co-factors like NAD+. nih.govnih.gov
Hydrophobic and Pi-Pi Interactions: The phenyl ring of the benzohydrazide core and the piperidine (B6355638) ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like PHE and LEU in the binding pocket. nih.gov
These interactions anchor the ligand in the active site and are critical for its binding affinity and selectivity.
Table 1: Potential Molecular Interactions of this compound in a Hypothetical Binding Site
| Interaction Type | Moiety of Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Arginine (ARG), Glutamine (GLN), Tyrosine (TYR) |
| Hydrogen Bond (Donor) | Amide Nitrogen (N-H) | Glutamine (GLN), Aspartic Acid (ASP), Threonine (THR) |
| Hydrophobic Interaction | Piperidine Ring | Leucine (LEU), Isoleucine (ILE), Valine (VAL) |
| Hydrophobic Interaction | Phenyl Ring | Phenylalanine (PHE), Tryptophan (TRP), Leucine (LEU) |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) |
Scoring Function Validation and Refinement
After a docking algorithm generates potential binding poses, a scoring function is used to rank them and estimate the binding affinity. nih.gov These functions are mathematical models that approximate the free energy of binding. Examples of scoring functions and docking scores mentioned in studies of related compounds include Glide docking scores, Autodock binding energy, and consensus scores (C-scores) which integrate multiple scoring functions. nih.govnih.govconnectjournals.com
Validation of a scoring function involves assessing its ability to correctly predict the binding poses and affinities of known ligands. For novel compounds like this compound, researchers would typically rely on established and widely validated scoring functions within docking software like Glide, AutoDock, or MOE. mdpi.comnih.gov While specific refinement of a scoring function for this particular compound is unlikely unless it is part of a large-scale study, the results are often cross-referenced or confirmed using post-docking analyses like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to improve the accuracy of binding energy predictions. connectjournals.com
In Silico Prediction of Physicochemical and ADME Properties (Focus on Theoretical Prediction, not Empirical Data)
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages. researchgate.net Computational models can rapidly estimate a range of physicochemical properties that govern a drug's behavior in the body. nih.gov
For this compound, various properties can be predicted using quantitative structure-property relationship (QSPR) models. These include molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), which are all critical for assessing drug-likeness according to frameworks like Lipinski's Rule of Five. nih.govrdd.edu.iq
Lipophilicity (LogP, LogD) and Aqueous Solubility Prediction
Lipophilicity and aqueous solubility are two of the most critical physicochemical properties influencing a drug's absorption and distribution. vcclab.org
Lipophilicity (LogP, LogD): Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, which measures a compound's affinity for a lipid versus an aqueous environment. researchgate.net For ionizable compounds like this compound, the distribution coefficient (LogD) is more relevant as it considers the partition of all ionic species at a given pH. acdlabs.com
Aqueous Solubility (LogS): This is the logarithm of the molar solubility of a compound in water and is a key determinant of its absorption from the gastrointestinal tract. vcclab.org
Numerous computational models, such as ALOGPS and those based on graph neural networks, can predict these values from a molecule's 2D structure. researchgate.netmdpi.com These predictions are based on large datasets of experimentally determined values and allow for the rapid assessment of a compound's likely solubility and permeability characteristics. nih.govmdpi.com
Table 2: Theoretically Predicted Physicochemical and ADME Properties for this compound
Note: The following values are illustrative and are typically generated by computational prediction software. They are not based on experimental measurements.
| Property | Predicted Value | Significance |
| Molecular Weight | 219.28 g/mol | Conforms to Lipinski's Rule (<500) |
| cLogP (Predicted LogP) | 1.8 - 2.2 | Indicates moderate lipophilicity |
| LogD at pH 7.4 | 1.0 - 1.5 | Reflects lipophilicity at physiological pH |
| LogS (Aqueous Solubility) | -2.5 to -3.5 | Suggests moderate to low aqueous solubility |
| H-Bond Donors | 2 | Conforms to Lipinski's Rule (≤5) |
| H-Bond Acceptors | 3 | Conforms to Lipinski's Rule (≤10) |
| TPSA (Topological Polar Surface Area) | 61.5 Ų | Influences membrane permeability |
Prediction of Metabolic Pathways (Theoretical Enzyme-Substrate Interactions)
The metabolic profile of a compound is a critical determinant of its pharmacokinetic behavior and potential for drug-drug interactions. In silico tools can predict the likely sites of metabolism and the resulting metabolites, primarily through the simulation of interactions with key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. frontiersin.orgnih.gov
For this compound, metabolic predictions would focus on the two primary structural motifs: the piperidine ring and the benzohydrazide core. Computational models for xenobiotic metabolism can predict the regioselectivity and lability of potential metabolic sites. optibrium.com These models often consider factors like the energy required for hydrogen atom abstraction and the solvent-accessible surface area of different atoms within the molecule. unicamp.br
Piperidine Moiety Metabolism: The piperidine ring is susceptible to several metabolic transformations. Computational studies on other piperidine-containing compounds suggest that N-dealkylation and oxidation at various positions of the ring are common metabolic pathways. acs.org For this compound, molecular docking simulations with CYP isoforms, such as CYP3A4, would be employed to predict the most likely binding poses. mdpi.com The proximity of specific carbon atoms to the heme iron of the enzyme would indicate the most probable sites of hydroxylation.
Benzohydrazide Moiety Metabolism: The benzohydrazide portion of the molecule also presents several potential sites for metabolism. The aromatic ring is a target for hydroxylation, a common metabolic pathway for many xenobiotics. nih.govdoi.org The hydrazide group itself can undergo hydrolysis, leading to the cleavage of the molecule. Furthermore, N-acetylation of the hydrazide is a well-known metabolic route for similar structures. In silico tools can model the interaction of the benzohydrazide moiety with various metabolic enzymes to predict the likelihood of these transformations. acs.orgresearchgate.net
The following table summarizes the potential metabolic pathways for this compound based on computational predictions for its constituent functional groups.
| Metabolic Reaction | Affected Moiety | Potential Metabolites | Relevant Enzymes (Predicted) |
| Aromatic Hydroxylation | Benzene (B151609) ring | Hydroxylated benzohydrazide derivatives | CYP450 isoforms (e.g., CYP2D6, CYP3A4) |
| N-Dealkylation | Piperidine ring | Benzohydrazide and piperidine fragments | CYP450 isoforms |
| Ring Hydroxylation | Piperidine ring | Hydroxylated piperidine derivatives | CYP450 isoforms |
| Hydrolysis | Hydrazide bond | Benzoic acid and piperidinylhydrazine | Amidases, Hydrolases |
| N-Acetylation | Hydrazide group | N-acetylated benzohydrazide derivative | N-acetyltransferases (NATs) |
These predictions would be further refined using quantum mechanical calculations to determine the activation energies for different metabolic reactions, providing a more quantitative assessment of the most favored pathways. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Using this compound as a Scaffold
QSAR and QSPR are computational techniques that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and assessing potential liabilities such as toxicity. nih.govjocpr.com For this compound, a QSAR or QSPR study would involve the design and synthesis of a library of derivatives and the subsequent development of predictive models.
A typical workflow for a QSAR/QSPR study on this compound derivatives would involve the following steps:
Creation of a diverse dataset: A series of analogues would be synthesized by modifying the piperidine or benzoyl moieties of the parent scaffold.
Biological testing: The compounds would be evaluated for a specific biological activity (for QSAR) or a physicochemical property (for QSPR).
Descriptor calculation: A wide range of molecular descriptors would be calculated for each compound. These can be classified into several categories as detailed in the table below.
Model development and validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR/QSPR model. nih.gov The predictive power of the model would be rigorously assessed using internal and external validation techniques. unair.ac.id
The insights gained from the QSAR/QSPR models would guide the design of new this compound derivatives with enhanced activity or improved properties. For example, if the model indicates that a particular steric or electronic feature is crucial for activity, new compounds can be designed to optimize this feature.
The table below outlines the types of molecular descriptors that would be employed in a QSAR/QSPR study of this compound derivatives.
| Descriptor Class | Examples | Information Provided |
| Constitutional (2D) | Molecular Weight, Number of H-bond donors/acceptors, LogP | Basic molecular properties and hydrophobicity. |
| Topological (2D) | Wiener Index, Randić Index, Kier & Hall Shape Indices | Molecular branching and shape. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Three-dimensional size and shape of the molecule. |
| Electronic (3D) | Dipole Moment, HOMO/LUMO energies, Partial Charges | Distribution of electrons and reactivity. nih.gov |
| Quantum Chemical | Mulliken Charges, Electrostatic Potential | Detailed electronic structure and intermolecular interactions. |
By systematically exploring the chemical space around the this compound scaffold, QSAR and QSPR modeling can significantly accelerate the discovery and development of novel bioactive compounds.
Structure Activity Relationship Sar and Mechanistic Investigations of 3 Piperidin 1 Yl Benzohydrazide Analogues in Vitro Focus
Rational Design and Synthesis of Systematic Analogues for SAR Studies
The rational design of analogues of 3-(piperidin-1-yl)benzohydrazide is a strategic process aimed at probing the chemical space around the core scaffold to identify key structural features that govern biological activity. This process typically begins with the identification of a hit compound, often from high-throughput screening, which in this hypothetical case is this compound. The design strategy for new analogues often involves a molecular hybridization approach, combining pharmacophoric elements from known active molecules into a single scaffold to enhance therapeutic potential.
The synthesis of these analogues is generally achieved through a multi-step process. A common synthetic route might involve the initial esterification of a benzoic acid derivative, followed by hydrazinolysis to form the corresponding benzohydrazide (B10538). The crucial piperidine (B6355638) moiety is typically introduced via nucleophilic substitution or a coupling reaction. For instance, a general synthetic scheme could start with a substituted benzoic acid, which is then converted to its methyl ester. This ester is subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the benzohydrazide intermediate. The final step would involve the reaction of this intermediate with an appropriately substituted piperidine derivative.
To systematically explore the SAR, researchers often synthesize a library of analogues by introducing a variety of substituents at different positions on the parent molecule. For the this compound scaffold, key modifications could include:
Substitution on the benzene (B151609) ring: Introducing electron-donating or electron-withdrawing groups at various positions to probe electronic and steric effects.
Modification of the piperidine ring: Altering the substitution pattern on the piperidine ring to investigate the impact of steric bulk and hydrophobicity.
Alterations to the hydrazide linker: Exploring the effect of replacing or modifying the hydrazide group to understand its role in binding.
This systematic approach allows for a comprehensive evaluation of how different structural modifications influence the biological activity of the compounds.
Evaluation of In Vitro Interactions with Biological Macromolecules: Enzyme Inhibition and Activation Studies
Once synthesized, the analogues are subjected to a battery of in vitro assays to evaluate their interactions with biological macromolecules, particularly enzymes. These studies are crucial for determining the potency, mechanism of action, and selectivity of the compounds.
A primary goal of SAR studies is to quantify the inhibitory potential of each analogue against a target enzyme. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.
For a more in-depth understanding of the inhibitor-enzyme interaction, the inhibition constant (Ki) is determined. The Ki is a measure of the binding affinity of the inhibitor to the enzyme and is independent of the substrate concentration. Kinetic studies, such as Michaelis-Menten kinetics, are employed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, in a study of benzohydrazide derivatives as α-glucosidase inhibitors, kinetic analysis revealed a non-competitive mode of inhibition for the most potent compounds. nih.gov
The following table presents hypothetical IC50 and Ki values for a series of this compound analogues against a target enzyme, illustrating how structural modifications can impact inhibitory potency.
| Compound ID | R1 Substituent (Benzene Ring) | R2 Substituent (Piperidine Ring) | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| A-1 | H | H | 15.2 | 8.5 | Competitive |
| A-2 | 4-Cl | H | 5.8 | 2.1 | Competitive |
| A-3 | 4-OCH3 | H | 25.4 | 12.7 | Competitive |
| A-4 | H | 4-F | 10.1 | 4.9 | Mixed |
| A-5 | 4-Cl | 4-F | 2.3 | 0.9 | Mixed |
This table contains hypothetical data for illustrative purposes.
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. Therefore, promising analogues are typically screened against a panel of related and unrelated enzymes. This selectivity profiling helps to identify compounds with a desirable therapeutic window.
For example, a series of benzohydrazide derivatives were evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two related enzymes. Some compounds showed dual inhibition, while others exhibited selectivity for one enzyme over the other, highlighting the subtle structural changes that can dictate selectivity.
The following table provides a hypothetical example of the selectivity profile of lead analogues against a panel of enzymes.
| Compound ID | Target Enzyme IC50 (µM) | Enzyme 2 IC50 (µM) | Enzyme 3 IC50 (µM) | Selectivity Ratio (Enzyme 2/Target) | Selectivity Ratio (Enzyme 3/Target) |
| A-2 | 5.8 | >100 | 75.3 | >17.2 | 13.0 |
| A-5 | 2.3 | 85.1 | 50.2 | 37.0 | 21.8 |
This table contains hypothetical data for illustrative purposes.
In Vitro Receptor Binding Assays and Allosteric Modulation Studies
In addition to enzyme inhibition, the interaction of this compound analogues with membrane receptors is another important area of investigation. In vitro binding assays are used to determine the affinity of the compounds for specific receptors and to characterize their binding properties.
Radioligand binding assays are a powerful tool for quantifying the affinity of a compound for a receptor. These assays involve the use of a radiolabeled ligand (a molecule that is known to bind to the receptor of interest) and measuring the ability of the test compound to displace the radioligand from the receptor.
The affinity of the test compound is typically expressed as the inhibitory constant (Ki), which is calculated from the IC50 value of the displacement curve. For instance, in the study of piperidine-based compounds for sigma receptor affinity, radioligand binding assays were performed using 3H-pentazocine for the sigma-1 receptor and [3H]DTG for the sigma-2 receptor. nih.gov
Competitive binding studies are used to determine whether a test compound binds to the same site on the receptor as a known ligand. In these experiments, the receptor is incubated with a fixed concentration of a radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound. A decrease in the binding of the radiolabeled ligand with increasing concentrations of the test compound indicates that the two compounds are competing for the same binding site.
The data from competitive binding assays are used to generate displacement curves, from which the IC50 and Ki values can be determined. These studies are essential for understanding the nature of the interaction between the analogue and the receptor and for identifying compounds that act as competitive antagonists.
The following table illustrates hypothetical data from a competitive radioligand binding assay for a series of this compound analogues against a G-protein coupled receptor (GPCR).
| Compound ID | Radioligand | Receptor | IC50 (nM) | Ki (nM) |
| B-1 | [3H]-Spiperone | Dopamine D2 | 125 | 78 |
| B-2 | [3H]-Spiperone | Dopamine D2 | 45 | 28 |
| B-3 | [3H]-Spiperone | Dopamine D2 | 250 | 156 |
This table contains hypothetical data for illustrative purposes.
Elucidation of Molecular Mechanisms of Action at the Subcellular and Biochemical Level
Detailed investigations into the molecular mechanisms of this compound are not available in the current body of scientific literature.
There are no published studies that utilize biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or fluorescence spectroscopy to investigate the direct binding interactions of this compound with any specific protein targets. While research on other benzohydrazide derivatives has identified interactions with enzymes like enoyl-ACP reductase and dihydrofolate reductase, these findings cannot be directly extrapolated to the title compound. nih.govresearchgate.net
In vitro studies using cell-free systems or cell lysates to delineate the specific biochemical pathways modulated by this compound have not been reported. Such analyses are crucial for understanding the compound's mechanism of action, but this information is currently unavailable.
Kinetic and Thermodynamic Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
A critical aspect of understanding a compound's potential as a therapeutic agent is the characterization of its binding affinity and kinetics with its molecular target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on these parameters. However, no studies employing SPR, ITC, or similar biophysical methods to determine the binding constants (K_d), association/dissociation rates, or thermodynamic parameters (enthalpy and entropy) of the interaction between this compound and any biological target have been published.
For other benzohydrazide analogues, some kinetic studies have been performed, revealing noncompetitive inhibition of enzymes like α-glucosidase. nih.gov However, this information is specific to the studied analogues and cannot be assumed for this compound.
Pharmacophore Modeling and Identification of Key Structural Features for Desired In Vitro Activity
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. While pharmacophore models have been developed for other series of benzohydrazide derivatives to explain their structure-activity relationships, a specific model for this compound analogues is not available. nih.gov Such a model would require a set of active and inactive compounds with known biological data, which is currently lacking for this specific chemical series.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Piperidin 1 Yl Benzohydrazide
Development and Validation of Chromatographic Methods for Purity Assessment and Quantification (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are the cornerstone for assessing the purity and quantifying the amount of 3-(Piperidin-1-yl)benzohydrazide in bulk material and various matrices. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for non-volatile and thermally labile compounds like benzohydrazide (B10538) derivatives.
A typical stability-indicating HPLC method is developed to separate the main compound from any process-related impurities or degradation products. youtube.comjapsonline.com The development process involves a systematic optimization of chromatographic conditions to achieve adequate resolution, peak symmetry, and sensitivity. nih.gov Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust. japsonline.com
For instance, a reverse-phase HPLC (RP-HPLC) method would be the primary choice. The method development would focus on selecting an appropriate column (e.g., C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector wavelength. japsonline.com
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
| Column | Agilent C18 (150 mm × 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of the moderately polar analyte. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (50:50 v/v) | Organic modifier and acidified aqueous phase to ensure good peak shape and retention. |
| Elution Mode | Isocratic | Ensures consistent and reproducible retention times for routine quality control. |
| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV-Vis at 268 nm | Wavelength selected based on the UV absorbance maximum of the benzohydrazide chromophore. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
This table represents a hypothetical validated method based on procedures for similar compounds. japsonline.com
Gas Chromatography (GC) could also be considered, particularly for identifying volatile or semi-volatile impurities that may be present from the synthesis process. However, due to the low volatility and potential thermal degradation of the hydrazide moiety, derivatization might be necessary to convert the analyte into a more volatile and thermally stable form before GC analysis.
Electrophoretic Techniques for Separation and Analysis of this compound and its Impurities
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, providing very high separation efficiencies and requiring minimal sample and solvent volumes. researchgate.net CE is particularly advantageous for separating charged species and closely related isomers that may be difficult to resolve by HPLC. nih.gov
The separation in CE is based on the differential migration of analytes in an electric field. For a compound like this compound, which can be protonated at low pH, Capillary Zone Electrophoresis (CZE) would be a suitable mode. Method development would involve optimizing the background electrolyte (BGE) pH, concentration, and the use of organic modifiers to fine-tune selectivity. For the separation of potential neutral impurities, Micellar Electrokinetic Chromatography (MEKC) could be employed, where a surfactant is added to the BGE to act as a pseudostationary phase.
To enhance detection sensitivity, especially for trace impurities, coupling CE with laser-induced fluorescence (LIF) detection can be implemented, although this would require the analyte to be fluorescent or to be derivatized with a fluorescent tag. nih.gov The high resolving power of CE makes it an excellent tool for assessing the peak purity of the main component identified by HPLC. nih.govnih.gov
Advanced Spectroscopic Methods for Trace Analysis and Detection in Complex Matrices (e.g., hyphenated techniques like LC-MS/MS)
For trace analysis and unequivocal identification of this compound and its related substances in complex matrices, hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov
This technique is crucial for identifying unknown impurities and degradation products by providing accurate mass measurements and fragmentation data, which helps in structural elucidation. rsc.org Electrospray ionization (ESI) is a common interface that generates molecular ions of the analyte, which are then fragmented in the mass spectrometer to produce a characteristic pattern. rsc.org
Derivatization can sometimes be employed to improve ionization efficiency and achieve lower detection limits for hydrazide-containing compounds. nih.govresearchgate.net For example, reaction with aldehydes can form stable hydrazones that exhibit enhanced response in the mass spectrometer. researchgate.net The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters (e.g., parent and product ion selection for Selected Reaction Monitoring - SRM) to achieve maximum sensitivity and specificity.
Table 2: Typical LC-MS/MS Approach for Trace Analysis
| Stage | Technique/Parameter | Purpose |
| Separation | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides fast and high-resolution separation of the analyte from matrix components. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently generates protonated molecular ions [M+H]⁺ of the target compound. |
| Analysis Mode | Tandem Mass Spectrometry (MS/MS) | Provides structural information through fragmentation and allows for highly selective quantification. |
| Detection | Selected Reaction Monitoring (SRM) | Monitors specific parent-to-product ion transitions, ensuring high specificity and low limits of detection. |
Bioanalytical Method Development for In Vitro Biological Study Samples (e.g., cell cultures, enzyme reaction mixtures, specifically avoiding clinical human samples)
When evaluating the biological activity of this compound in in vitro systems, such as cell cultures or enzyme inhibition assays, a validated bioanalytical method is required to quantify the compound in the biological matrix. nih.govnih.gov These matrices are complex, containing salts, proteins, and other components that can interfere with the analysis.
The development of a bioanalytical method, typically using LC-MS/MS, involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Method Optimization: An LC-MS/MS method is developed to be sensitive and selective enough to measure the compound at relevant concentrations in the assay. An internal standard (IS), often a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variability during sample processing.
Method Validation: The method is validated for parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability in the biological matrix under various storage conditions.
Such methods allow researchers to accurately determine concentrations in in vitro test systems, for example, to establish IC₅₀ values in cancer cell lines (like A549, MCF-7, or HeLa) or to study enzyme kinetics. nih.govresearchgate.net
Chemical Stability Studies of this compound Under Various Environmental Conditions (e.g., pH, temperature, light, oxidative stress)
Stability testing is essential to understand the intrinsic chemical liability of a compound and to identify its potential degradation pathways. japsonline.com A stability-indicating analytical method, as described in section 6.1, is a prerequisite for these studies, as it must be able to separate the intact compound from all potential degradation products. japsonline.com
Forced degradation or stress testing exposes this compound to conditions more severe than accelerated storage conditions. japsonline.com This helps to rapidly identify likely degradation products and validate the stability-indicating nature of the analytical method.
Table 3: Typical Forced Degradation Conditions and Potential Degradation Pathways
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for this compound |
| Acidic Hydrolysis | 0.1 N to 1 N HCl, refluxed at 60-80°C | Hydrolysis of the hydrazide bond to form 3-(piperidin-1-yl)benzoic acid and hydrazine (B178648). |
| Alkaline Hydrolysis | 0.1 N to 1 N NaOH, refluxed at 60-80°C | Hydrolysis of the hydrazide bond, similar to acidic conditions. |
| Oxidative Stress | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | Oxidation of the hydrazide or piperidine (B6355638) ring nitrogen. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) for several hours | General decomposition, potential cyclization or rearrangement reactions. |
| Photolytic Degradation | Exposure to UV/Vis light (ICH specified conditions) | Photochemical reactions, potentially involving the aromatic ring or piperidine moiety. |
The results from these studies are crucial for determining appropriate storage conditions and re-test dates for the bulk compound. nih.gov
Development of Quality Control Methodologies for Synthetic Batches
Ensuring the consistent quality of newly synthesized batches of this compound requires a robust set of quality control (QC) methodologies. This QC strategy integrates several analytical techniques to confirm the identity, purity, and strength of each batch. A comprehensive QC testing protocol is established based on the knowledge gained during chemical and analytical development.
The key components of a QC methodology for a synthetic batch would include:
Appearance: Visual inspection of the physical form and color of the material.
Identification:
FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the amide, N-H of the hydrazide, C-N of the piperidine).
Mass Spectrometry: To confirm the molecular weight of the compound.
HPLC: The retention time of the main peak should match that of a qualified reference standard.
Purity and Assay:
A validated stability-indicating HPLC method (as in 6.1) is used to determine the purity (as a percentage area of the main peak) and to quantify the compound against a reference standard (assay). japsonline.com
Impurity Profiling: The same HPLC method is used to detect and quantify any specified or unspecified impurities. Limits are set for individual and total impurities.
Residual Solvents: GC with headspace analysis is used to quantify any residual organic solvents from the synthesis and purification process.
This battery of tests ensures that each synthetic batch meets the pre-defined quality specifications, guaranteeing its reliability for further research and development. nih.gov
Future Perspectives and Translational Research Potential of 3 Piperidin 1 Yl Benzohydrazide
Design Principles for Next-Generation Analogues Based on Comprehensive SAR Findings and Computational Insights
The development of next-generation analogues of 3-(Piperidin-1-yl)benzohydrazide would be guided by a systematic exploration of its structure-activity relationships (SAR). The foundational structure of this compound offers three primary sites for modification: the piperidine (B6355638) ring, the aromatic ring of the benzoyl group, and the hydrazide linker. Computational modeling and in silico screening would be instrumental in predicting the impact of these modifications on the molecule's pharmacokinetic and pharmacodynamic properties. nih.govclinmedkaz.org
Table 1: Potential Modifications for Next-Generation Analogues
| Molecular Scaffold | Potential Modifications | Rationale |
| Piperidine Ring | Introduction of substituents (e.g., alkyl, hydroxyl, amino groups) | To modulate lipophilicity, solubility, and target binding. |
| Alteration of ring conformation (e.g., chair to boat) | ||
| Replacement with other saturated heterocycles (e.g., morpholine, piperazine) | ||
| Benzoyl Group | Substitution on the aromatic ring (e.g., electron-donating or electron-withdrawing groups) | To influence electronic properties and metabolic stability. |
| Introduction of fused rings (e.g., naphthyl, quinolinyl) | ||
| Replacement with other aromatic or heteroaromatic systems | ||
| Hydrazide Linker | Conversion to hydrazones, amides, or other bioisosteres | To alter chemical reactivity, stability, and hydrogen bonding capacity. |
| Introduction of spacers between the benzoyl and hydrazide groups |
Comprehensive SAR studies on related benzohydrazide (B10538) and piperidine-containing compounds have demonstrated that even minor structural changes can lead to significant alterations in biological activity. nih.gov For instance, the substitution pattern on the benzoyl ring of benzohydrazide derivatives has been shown to be critical for their antimicrobial and anticancer activities. thepharmajournal.comderpharmachemica.com Similarly, modifications to the piperidine ring can profoundly affect a compound's affinity for various receptors and enzymes. clinmedkaz.org
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, would be invaluable in prioritizing the synthesis of the most promising analogues. nih.govresearchgate.net These methods can help to identify key structural features that are essential for a desired biological effect and to predict the binding modes of new derivatives within the active sites of potential protein targets.
Exploration of Novel Biological Targets and Therapeutic Areas
The hybrid structure of this compound suggests a broad potential for interacting with a diverse range of biological targets. The benzohydrazide moiety is a known pharmacophore in a variety of therapeutic agents, exhibiting activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. thepharmajournal.comderpharmachemica.com The piperidine ring is also a common feature in many centrally acting drugs, highlighting its ability to interact with targets in the central nervous system. clinmedkaz.orgclinmedkaz.org
Table 2: Potential Therapeutic Areas for this compound Analogues
| Therapeutic Area | Potential Biological Targets | Rationale based on Constituent Moieties |
| Anti-infectives | Bacterial cell wall synthesis enzymes, DNA gyrase, mycobacterial targets | Benzohydrazides are known to possess broad-spectrum antimicrobial activity. thepharmajournal.comderpharmachemica.com |
| Oncology | Kinases, histone deacetylases, topoisomerases | Many piperidine and benzohydrazide derivatives have demonstrated potent anticancer properties. thepharmajournal.commdpi.com |
| Neurodegenerative Diseases | Monoamine oxidase (MAO), cholinesterases, sigma receptors | The piperidine scaffold is prevalent in CNS-active drugs. nih.govrsc.org |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, cytokines | Certain benzohydrazide derivatives have shown anti-inflammatory potential. |
Given the established biological activities of its components, it is plausible that this compound and its future analogues could be explored for novel applications in these and other therapeutic areas. High-throughput screening campaigns against a wide array of biological targets would be a crucial first step in uncovering the full therapeutic potential of this chemical scaffold.
Integration into Chemical Probe Libraries for Broad Biological Discovery and Target Validation
Chemical probes are small molecules that are used to study the function of proteins and other biological targets. The development of well-characterized chemical probes is essential for target validation and for understanding the complex signaling pathways that underlie human diseases. The this compound scaffold possesses several features that make it an attractive candidate for inclusion in chemical probe libraries.
The hydrazide functional group is a versatile handle for chemical modification, allowing for the straightforward synthesis of a diverse library of analogues. This diversity is crucial for exploring a wide range of biological targets and for optimizing the potency and selectivity of any initial hits. Furthermore, the hydrazide moiety can be used to attach reporter tags, such as fluorescent dyes or biotin, which can be used to visualize the distribution of the probe within cells and to identify its protein binding partners.
Theoretical Development of Prodrug Strategies for Optimized Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical efficacy. In silico tools can be used to predict the ADME properties of a compound and to design prodrug strategies to overcome any potential liabilities.
For this compound, the hydrazide and piperidine moieties are potential sites for metabolic transformation. Prodrug approaches could be employed to mask these sites and to improve the compound's oral bioavailability and metabolic stability. For example, the hydrazide group could be acylated to form a more lipophilic prodrug that is readily absorbed from the gastrointestinal tract and is then hydrolyzed in vivo to release the active parent compound. Similarly, the piperidine nitrogen could be modified to create a prodrug that is less susceptible to first-pass metabolism in the liver.
Potential Applications in Chemical Biology Tool Development and Biosensors
The unique chemical reactivity of the hydrazide functional group makes it a valuable tool for the development of chemical biology probes and biosensors. Hydrazides can react with aldehydes and ketones to form stable hydrazone linkages. This reaction can be used to selectively label proteins and other biomolecules that contain these functional groups.
For example, a derivative of this compound could be designed to react with a specific protein of interest, allowing for its detection and quantification in complex biological samples. Alternatively, the compound could be incorporated into a biosensor that generates a fluorescent or colorimetric signal upon binding to its target.
Advanced Bio-conjugation Strategies for Targeted Delivery
Targeted drug delivery aims to increase the concentration of a therapeutic agent at its site of action while minimizing its exposure to healthy tissues. This can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a receptor or other marker on the surface of diseased cells.
The this compound scaffold offers several potential handles for bioconjugation. The hydrazide group can be used to attach the compound to a targeting moiety through a hydrazone linkage. Alternatively, the aromatic ring could be functionalized with a group that is suitable for conjugation, such as a carboxylic acid or an amine. These theoretical strategies, initially explored in vitro, could pave the way for the development of highly targeted therapies with improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
